molecular formula C16H25BrN2O B1447784 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine CAS No. 1704065-43-9

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine

Cat. No. B1447784
M. Wt: 341.29 g/mol
InChI Key: NLPLPFKCYFLPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Br-MPP is C15H23BrN2O . Its average mass is 327.260 Da and its monoisotopic mass is 326.099365 Da .

Scientific Research Applications

Modeling Enzymatic Activity

One study discusses unsymmetrical dicopper(II) complexes, which are used as models for the active site of type 3 copper proteins. These models are valuable for understanding the catalytic mechanisms of enzymes, specifically catechol oxidases. The presence of a thioether group close to the metal site in these complexes significantly influences catecholase activity, offering insights into enzyme design and functionality (Merkel et al., 2005).

Synthesis and Evaluation as Inhibitors

Another line of research involves the synthesis of compounds with potential inhibitory effects against specific enzymes or receptors. For instance, derivatives synthesized for evaluating as potential inhibitors of 15-lipoxygenase (15-LO) demonstrate the potential for chemical compounds to serve in therapeutic roles, particularly in inflammation and cancer research (Asghari et al., 2016).

Drug Discovery and Development

Compounds with the piperazine moiety are explored for their pharmaceutical applications, including their roles as antidepressants and anxiolytics. This is evident in studies where phenylpiperazine derivatives exhibit significant antidepressant-like and anxiolytic-like activities in animal models. Such research underscores the potential for structurally similar compounds in developing new therapeutic agents (Pytka et al., 2015).

Antioxidant Properties

Research on bromophenol derivatives from marine sources highlights the antioxidant properties of these compounds. These properties are significant for their potential applications in preventing oxidative stress-related diseases and in the development of natural antioxidant agents for food preservation and pharmaceutical uses (Zhao et al., 2004).

properties

IUPAC Name

1-[3-(5-bromo-2-methylphenoxy)propyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O/c1-3-18-8-10-19(11-9-18)7-4-12-20-16-13-15(17)6-5-14(16)2/h5-6,13H,3-4,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPLPFKCYFLPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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